Chemical structure and properties of 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine
Chemical structure and properties of 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine
An In-Depth Technical Guide to 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine: Structure, Synthesis, and Applications
Introduction: The Strategic Value of Trifluoromethylpyridines
In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a "privileged" structural motif.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts a unique combination of physicochemical properties that are highly desirable for bioactive molecules.[3][4] The high electronegativity and metabolic stability of the C-F bond, coupled with the lipophilicity of the -CF3 group, can significantly enhance a compound's membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation.[5][6] These attributes often translate into improved pharmacokinetic profiles and enhanced therapeutic or pesticidal efficacy.[6][7]
Trifluoromethylpyridines are key intermediates in the synthesis of numerous commercial products, including herbicides, fungicides, insecticides, and pharmaceuticals.[1][2][8] This guide provides an in-depth technical overview of a specific, highly functionalized derivative, 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine . We will explore its structural characteristics, propose a robust synthetic strategy, discuss its chemical reactivity, and outline its potential as a versatile building block for creating next-generation, high-value molecules in research and development.
Compound Identification and Physicochemical Properties
As of this writing, specific experimental data for 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine is not widely available in public databases. This is common for novel or specialized chemical intermediates. Therefore, the following properties are a combination of calculated values and experimental data from close structural analogues. This approach provides a scientifically grounded estimation of the compound's characteristics, which is essential for guiding experimental design.
The closest analogues used for these estimations are 2-methoxy-3-(trifluoromethyl)pyridine (lacking the 2-methyl group) and 2-methoxy-5-(trifluoromethyl)pyridine (an isomer).
| Identifier & Property | Value / Description | Source |
| IUPAC Name | 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine | - |
| Molecular Formula | C₈H₈F₃NO | - |
| Molecular Weight | 191.15 g/mol | - |
| CAS Number | Not available | - |
| Physical State | Liquid (Predicted) | [9] |
| Appearance | Colorless to yellow liquid (Predicted) | [9] |
| Boiling Point | ~170-190 °C (Estimated) | [10] |
| Density | ~1.3 g/cm³ (Estimated) | [9] |
| Refractive Index | ~1.44 (Estimated) | [9] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Methanol). Low solubility in water (Predicted). | [10] |
| Storage | Store sealed in a dry, cool environment, preferably under an inert atmosphere. |
Anticipated Spectroscopic Profile
The structural identity of 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine can be unequivocally confirmed using a combination of spectroscopic techniques. Based on data from its close analogue, 2-methoxy-3-(trifluoromethyl)pyridine[11], the following spectral characteristics are anticipated:
-
¹H NMR:
-
Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets or singlets depending on coupling.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 4.0 ppm.
-
Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.5 ppm.
-
-
¹³C NMR:
-
The carbon attached to the trifluoromethyl group is expected to show a quartet (due to C-F coupling) with a chemical shift around δ 120-125 ppm (J ≈ 270 Hz).
-
The carbons of the pyridine ring will appear in the δ 110-160 ppm range.
-
The methoxy carbon will resonate around δ 55 ppm.
-
The methyl carbon will appear further upfield.
-
-
¹⁹F NMR:
-
A singlet is expected for the -CF₃ group, with a chemical shift in the range of δ -60 to -65 ppm (relative to CFCl₃).[11]
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): A prominent peak at m/z 191.
-
Key Fragments: Expect to observe fragments corresponding to the loss of a methyl radical (•CH₃) from the methoxy group (m/z 176) and potentially the loss of CO or other ring fragments.
-
Proposed Synthetic Strategy and Mechanistic Rationale
While a specific protocol for this molecule is not published, a robust and logical synthetic route can be designed based on established methodologies for constructing substituted trifluoromethylpyridines.[1][2] The following multi-step synthesis illustrates a plausible pathway, highlighting the causality behind each transformation.
Figure 1: Proposed Synthetic Workflow
Step-by-Step Protocol and Rationale:
-
Chlorination of Picoline Core:
-
Protocol: Treat 2,5-dihydroxy-3-picoline with a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux.
-
Rationale: This standard transformation converts the hydroxyl groups on the pyridine ring into chlorides, which are better leaving groups and provide handles for subsequent reactions.
-
-
Radical Trichloromethylation:
-
Protocol: React 2,5-dichloro-3-methylpyridine with a radical chlorinating source like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV irradiation or heat.
-
Rationale: This reaction proceeds via a free-radical mechanism to exhaustively chlorinate the benzylic methyl group, forming the crucial trichloromethyl intermediate. This step is a cornerstone of many industrial trifluoromethylation processes.[1]
-
-
Halogen Exchange (Fluorination):
-
Protocol: Treat 2,5-dichloro-3-(trichloromethyl)pyridine with a fluorinating agent like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often at elevated temperatures and pressures in a suitable reactor.[1]
-
Rationale: This is the key "Swarts reaction" type transformation where the less stable C-Cl bonds are exchanged for the more stable C-F bonds, converting the -CCl₃ group into the desired -CF₃ group.
-
-
Selective Nucleophilic Aromatic Substitution (SNAr):
-
Protocol: React 2,5-dichloro-3-(trifluoromethyl)pyridine with sodium methoxide (NaOMe) in methanol (MeOH) at a controlled temperature.
-
Rationale: The pyridine ring is electron-deficient, a property strongly enhanced by the two chloro- and one trifluoromethyl-substituents. This makes the ring highly susceptible to nucleophilic attack. The C2 position is generally more activated towards SNAr than the C5 position, allowing for the selective displacement of the C2-chloride by the methoxide nucleophile.
-
-
Final Methylation:
-
Protocol: Treat 5-chloro-2-methoxy-3-(trifluoromethyl)pyridine with an organocuprate reagent like lithium dimethylcuprate ((CH₃)₂CuLi) or utilize a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) with an appropriate methylating agent.
-
Rationale: The remaining C5-chloride can be replaced with a methyl group. Organocuprates are effective for this type of substitution. Alternatively, modern cross-coupling methods offer a versatile and high-yielding approach to forming the final C-C bond.[12]
-
Reactivity and Applications in Research & Development
The unique arrangement of functional groups in 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine dictates its chemical reactivity and makes it a valuable intermediate.
-
Electronic Profile: The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group render the aromatic ring electron-deficient. This deactivation makes electrophilic aromatic substitution (e.g., nitration, halogenation) difficult and directs it towards specific positions, if it occurs at all. Conversely, the ring is primed for further nucleophilic aromatic substitution if a suitable leaving group were present.
-
Potential as a Building Block: This molecule is an ideal scaffold for building more complex structures for biological screening. Its isomer, 2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine, is already utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. By analogy, this compound serves as a key precursor for:
-
Agrochemicals: The TFMP moiety is a core component of many modern herbicides and fungicides.[1][2][8] This intermediate could be elaborated through functionalization of the aromatic ring or methyl group to develop novel crop protection agents.
-
Pharmaceuticals: In medicinal chemistry, the TFMP core is found in kinase inhibitors, antivirals, and other therapeutic agents.[3][5][7] The methoxy and methyl groups on this scaffold allow for fine-tuning of steric and electronic properties to optimize binding interactions with protein targets like enzymes and receptors.
-
Analytical Workflow for Quality Control
Ensuring the purity and identity of a chemical intermediate is paramount. A standard, self-validating workflow using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Figure 2: GC-MS Analytical Workflow
Detailed GC-MS Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of approximately 10 µg/mL in the same solvent.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, 250°C, 1 µL injection volume.
-
Oven Program: Initial temp 50°C (hold 2 min), ramp at 20°C/min to 280°C (hold 5 min).
-
MS Conditions: Electron Ionization (EI) at 70 eV, mass scan range m/z 40-400.
-
-
Data Analysis and Validation:
-
Identification: The primary peak's mass spectrum should exhibit the correct molecular ion (m/z 191) and a fragmentation pattern consistent with the proposed structure.
-
Purity Assessment: Purity is determined by the area-percent method on the total ion chromatogram (TIC). The main peak should represent >98% of the total integrated area for a high-purity sample.
-
System Validation: The protocol is validated by periodically running a known standard to confirm retention time and spectral integrity.
-
Conclusion
5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine stands as a promising, albeit currently under-documented, chemical entity. Its structure combines the advantageous features of the trifluoromethylpyridine core with additional functional handles for synthetic elaboration. Grounded in the well-established chemistry of its analogues, this guide provides a comprehensive framework for its synthesis, characterization, and strategic deployment in research. For scientists and professionals in drug discovery and agrochemical development, this molecule represents a valuable building block with the potential to unlock novel and effective solutions to pressing challenges in human health and agriculture.
References
-
Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link][1][3]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. PharmaCompass. [Link][5]
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link][4]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link][2]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. PharmaCompass. [Link][7]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine. PubChem Compound Database. Retrieved from [Link]
-
Ritter, T., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link][13][14]
-
Jourdan, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][6]
-
PubChemLite. (n.d.). 5-methoxy-2-(trifluoromethyl)pyridine. Retrieved from [Link][15]
-
Supporting Information for relevant publication. (n.d.). [Link][11]
-
U.S. Environmental Protection Agency. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link][10]
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link][3]
-
ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link][8]
-
MySkinRecipes. (n.d.). 2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Universität Münster. (2024). New method for introducing fluorinated components into molecules. News. [Link][16]
-
Chemical Science (RSC Publishing). (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link][17]
-
ResearchGate. (n.d.). Optimized molecular structure of 5-methoxy-2-(trifluoromethyl) pyridine. Retrieved from [Link][18]
-
MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers. [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ScienceDirect. [Link]
-
ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
-
MDPI. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Molecules. [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. Retrieved from [Link][19]
-
ResearchGate. (n.d.). PDOS spectrum of 5-Methoxy-2-(trifluoromethyl) pyridine. Retrieved from [Link][20]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. labproinc.com [labproinc.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PubChemLite - 5-methoxy-2-(trifluoromethyl)pyridine (C7H6F3NO) [pubchemlite.lcsb.uni.lu]
- 16. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 17. orgsyn.org [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. spectrabase.com [spectrabase.com]
- 20. researchgate.net [researchgate.net]
